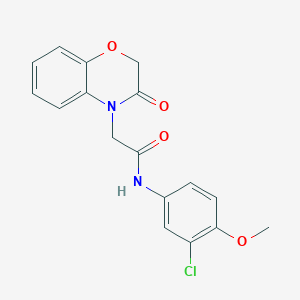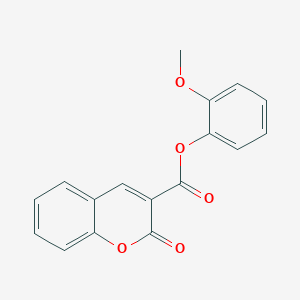![molecular formula C19H26N2O4 B5417630 7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417630.png)
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as MDMD or 3-MMC-3-MEC, is a synthetic compound that belongs to the cathinone family. It is a designer drug that is often used as a research chemical and has been gaining popularity in recent years.
作用机制
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one works by stimulating the release of neurotransmitters in the brain. It acts as a reuptake inhibitor, which means that it prevents the reabsorption of neurotransmitters back into the neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on the body. It has been reported to cause feelings of euphoria, increased energy, and heightened alertness. It can also cause increased heart rate, elevated blood pressure, and increased body temperature. In addition, this compound has been shown to have neurotoxic effects on the brain, which may lead to long-term damage to the central nervous system.
实验室实验的优点和局限性
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages as a research chemical. It is relatively easy to synthesize, and it is readily available for purchase from chemical suppliers. It also has a wide range of effects on the brain, which makes it a valuable tool for studying the central nervous system. However, there are also several limitations to using this compound in lab experiments. It is a highly potent compound, and its effects on the brain are not fully understood. In addition, it has been shown to have neurotoxic effects, which may limit its usefulness for long-term studies.
未来方向
There are several future directions for research on 7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One area of interest is the potential therapeutic applications of this compound. This compound has been shown to have effects on the brain that may be useful for treating certain neurological disorders, such as depression and anxiety. Another area of interest is the development of new cathinone compounds that have fewer side effects and are less toxic to the brain. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. This will require a multidisciplinary approach that combines chemistry, pharmacology, and neuroscience.
合成方法
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is synthesized through a complex chemical process that involves the reaction of 4-methoxyphenylacetone with 3-methyl-2-nitro-1H-indole. The resulting product is then reduced with sodium borohydride to obtain the final compound. The synthesis of this compound is a challenging process that requires specialized knowledge and equipment.
科学研究应用
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of cathinones on the central nervous system and to investigate the potential therapeutic applications of these compounds. This compound has been shown to have a wide range of effects on the brain, including the release of dopamine, serotonin, and norepinephrine.
属性
IUPAC Name |
9-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-20-13-19(25-18(20)23)11-4-12-21(14-19)17(22)6-3-5-15-7-9-16(24-2)10-8-15/h7-10H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQFJAJPFSTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)CCCC3=CC=C(C=C3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

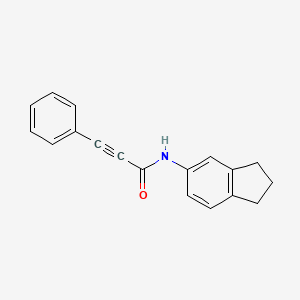
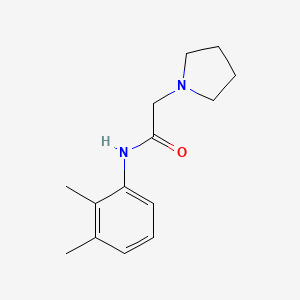
![8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)
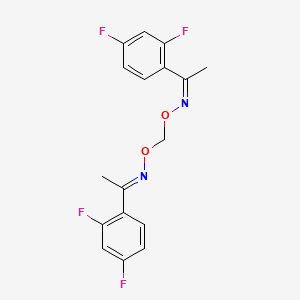
![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5417583.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5417587.png)
![N,N-dimethyl-5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5417598.png)
![methyl 2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinate](/img/structure/B5417600.png)
![4-{[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetyl}-1-phenyl-2-piperazinone](/img/structure/B5417603.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5417611.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417615.png)
